
PROTAC Linker 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Linker 2 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins within cells. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the proper spatial arrangement of the ligands, ensuring the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Linker 2 involves several steps, including the preparation of the individual ligands and their subsequent conjugation via the linker. The synthetic routes typically involve:
Preparation of the Protein of Interest Ligand: This step involves the synthesis of a small molecule that specifically binds to the target protein.
Preparation of the E3 Ubiquitin Ligase Ligand: This step involves the synthesis of a small molecule that binds to an E3 ubiquitin ligase.
Linker Conjugation: The two ligands are connected via a chemical linker, which can be synthesized using various organic reactions such as amide bond formation, click chemistry, or other coupling reactions
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The use of automated synthesis platforms and continuous flow chemistry can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
PROTAC Linker 2 can undergo various chemical reactions, including:
Oxidation: The linker may contain functional groups that can be oxidized under specific conditions.
Reduction: Certain linkers may be reduced to modify their chemical properties.
Substitution: The linker can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in the linker and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the linker .
Scientific Research Applications
PROTAC Linker 2 has a wide range of scientific research applications, including:
Chemistry: It is used in the design and synthesis of PROTAC molecules for targeted protein degradation.
Biology: this compound is employed in studies to understand protein-protein interactions and cellular signaling pathways.
Medicine: PROTACs containing Linker 2 are being investigated as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound is used in the development of novel drug candidates and chemical probes for research and development .
Mechanism of Action
PROTAC Linker 2 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein into proximity with the E3 ligase, leading to its ubiquitination. The ubiquitinated protein is then recognized and degraded by the proteasome. This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for modulating protein levels within cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROTAC Linker 2 include other PROTAC linkers used in the design of heterobifunctional molecules. Examples include:
PROTAC Linker 1: Another commonly used linker in PROTAC design.
PROTAC Linker 3: A linker with different chemical properties and length.
Piperazine-Containing Linkers: Linkers that contain piperazine moieties, which can affect the physicochemical properties of the PROTAC .
Uniqueness
This compound is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. Its design allows for efficient recruitment of the E3 ubiquitin ligase and effective degradation of the target protein. Additionally, the linker can be modified to enhance its properties, making it a versatile tool in the development of PROTAC-based therapeutics .
Properties
IUPAC Name |
tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCLXINSZPNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
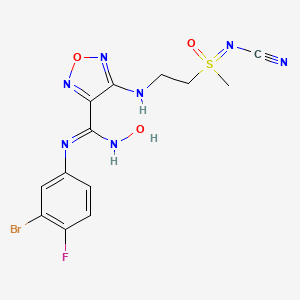
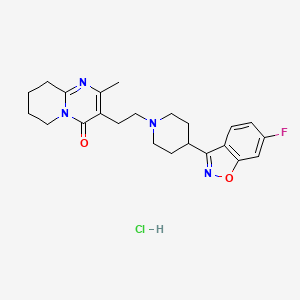
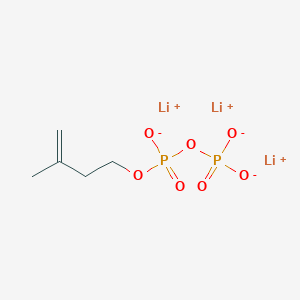
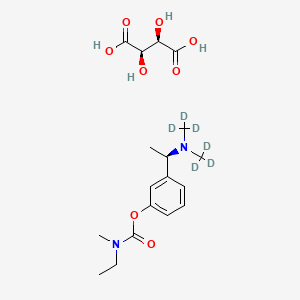
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
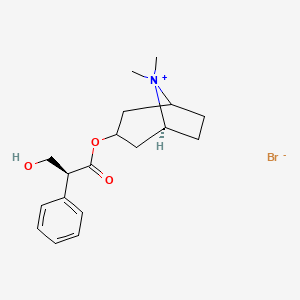
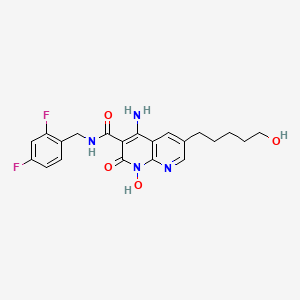
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
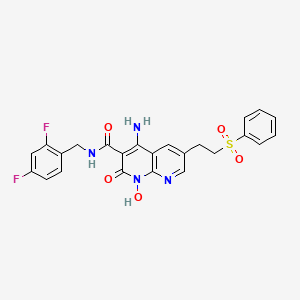
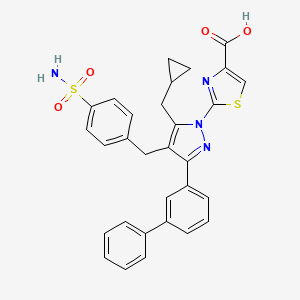
![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800877.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)
